molecular formula C10H18ClNO B3389038 Piperidine, 1-(2-chloro-1-oxopropyl)-3,5-dimethyl- CAS No. 90497-92-0

Piperidine, 1-(2-chloro-1-oxopropyl)-3,5-dimethyl-

Cat. No.: B3389038
CAS No.: 90497-92-0
M. Wt: 203.71 g/mol
InChI Key: PBIMBCFTHLZFNG-UHFFFAOYSA-N
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Description

Piperidine, 1-(2-chloro-1-oxopropyl)-3,5-dimethyl-: is an organic compound with a piperidine ring substituted at the 1-position with a 2-chloro-1-oxopropyl group and at the 3,5-positions with methyl groups. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-(2-chloro-1-oxopropyl)-3,5-dimethyl- typically involves the reaction of 3,5-dimethylpiperidine with 2-chloropropionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3,5-Dimethylpiperidine+2-Chloropropionyl chloridePiperidine, 1-(2-chloro-1-oxopropyl)-3,5-dimethyl-+HCl\text{3,5-Dimethylpiperidine} + \text{2-Chloropropionyl chloride} \rightarrow \text{Piperidine, 1-(2-chloro-1-oxopropyl)-3,5-dimethyl-} + \text{HCl} 3,5-Dimethylpiperidine+2-Chloropropionyl chloride→Piperidine, 1-(2-chloro-1-oxopropyl)-3,5-dimethyl-+HCl

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Piperidine, 1-(2-chloro-1-oxopropyl)-3,5-dimethyl- undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products:

    Nucleophilic substitution: Substituted piperidines with various functional groups.

    Reduction: Piperidine, 1-(2-hydroxypropyl)-3,5-dimethyl-.

    Oxidation: Piperidine, 1-(2-chloro-1-oxopropyl)-3,5-dicarboxylic acid.

Scientific Research Applications

Piperidine, 1-(2-chloro-1-oxopropyl)-3,5-dimethyl- is used in several scientific research areas:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme-substrate interactions.

    Medicine: Potential precursor for the development of pharmaceutical agents.

    Industry: Used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which Piperidine, 1-(2-chloro-1-oxopropyl)-3,5-dimethyl- exerts its effects involves the interaction of its functional groups with biological targets. The carbonyl group can form hydrogen bonds with active sites of enzymes, while the piperidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • Piperidine, 1-(2-chloro-1-oxopropyl)-2,2-dimethyl-
  • Pyrrolidine, 1-(2-chloro-1-oxopropyl)-2,2-dimethyl-
  • N-(2-chloro-1-oxopropyl)-β-alanine methyl ester

Uniqueness: Piperidine, 1-(2-chloro-1-oxopropyl)-3,5-dimethyl- is unique due to the presence of two methyl groups at the 3,5-positions, which can influence its steric and electronic properties, making it distinct in terms of reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-chloro-1-(3,5-dimethylpiperidin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO/c1-7-4-8(2)6-12(5-7)10(13)9(3)11/h7-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBIMBCFTHLZFNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)C(C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397992
Record name Piperidine, 1-(2-chloro-1-oxopropyl)-3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90497-92-0
Record name Piperidine, 1-(2-chloro-1-oxopropyl)-3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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